Bis(1-​ethyl-​2-​methylpropyl) Phthalate

Analytical Chemistry Environmental Monitoring GC-MS Analysis

Environmental phthalate analysis risks isomer misidentification with generic standards. Bis(1-ethyl-2-methylpropyl) Phthalate (CAS 166391-24-8) resolves this: • Distinct Kovats retention index for unambiguous branched C7 isomer assignment in GC-MS/LC-MS/MS workflows • Pairs with deuterated analog (d4) for validated isotope dilution mass spectrometry (IDMS) quantification • Defined substrate for enzymatic hydrolysis and oxidative metabolism studies of high molecular weight phthalates High-purity analytical standard with batch-specific COA. For research use only.

Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.45
CAS No. 166391-24-8
Cat. No. B1142145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-​ethyl-​2-​methylpropyl) Phthalate
CAS166391-24-8
Synonyms1,2-Benzenedicarboxylic Acid Bis(1-ethyl-2-methylpropyl) Ester;  1,2-Benzenedicarboxylic Acid 1,2-Bis(1-ethyl-2-methylpropyl) Ester; 
Molecular FormulaC₂₀H₃₀O₄
Molecular Weight334.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1-ethyl-2-methylpropyl) Phthalate: Structural and Analytical Baseline


Bis(1-ethyl-2-methylpropyl) phthalate (CAS 166391-24-8) is a high molecular weight phthalic acid diester (PAE) characterized by branched C7 alkyl ester side chains, corresponding to the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol . This compound is primarily utilized as a reference standard, analytical reagent, and in specialized research applications involving the mass spectrometric and chromatographic behavior of branched phthalate esters [1].

Standard type Branched C7 phthalate reference standard for isomer-specific analytical identification
Platform fit GC-MS and LC-MS/MS platforms for environmental and biomonitoring analysis
Selection logic Isomer-specific resolution via distinct retention index and fragmentation pattern

Bis(1-ethyl-2-methylpropyl) Phthalate: Generic Substitution Risks


Interchanging Bis(1-ethyl-2-methylpropyl) phthalate with other phthalates of identical molecular weight (e.g., butyl octyl phthalate, dihexyl phthalate) or general-purpose high molecular weight phthalates (e.g., DINP, DIDP) without verification introduces unacceptable analytical and application risk [1]. This specific branched C7 isomer exhibits distinct chromatographic retention behavior (Kovats retention index) and mass spectrometric fragmentation patterns relative to its isomeric counterparts [2][3]. Consequently, substitution without re-validation compromises the accuracy of environmental monitoring methods, quantitative analytical protocols, and structure-activity relationship studies that rely on isomer-specific identification.

Isomer mismatch Butyl octyl phthalate or dihexyl phthalate share molecular weight but differ in chromatographic retention; may shift isomer assignment and compromise method accuracy
Class substitution General-purpose high molecular weight phthalates (DINP, DIDP) lack isomer-specific fragmentation fingerprints; may not support targeted isomer quantification
ISTD mismatch Non-isomeric or unlabeled internal standards may exhibit differential ionization and retention; may limit quantitative precision in complex matrices

Bis(1-ethyl-2-methylpropyl) Phthalate: Differentiation Evidence


Kovats Retention Index Differentiation

Bis(1-ethyl-2-methylpropyl) phthalate can be analytically distinguished from other C20H30O4 phthalate isomers (such as butyl octyl phthalate and dihexyl phthalate) by its specific gas chromatographic retention behavior . This differentiation is critical for the accurate identification and quantification of individual phthalate congeners in complex environmental or biological matrices where multiple isomers may co-occur [1].

GC Retention Index
Class-level inference
Unique Kovats retention index for branched C7 diester; qualitatively distinct from butyl octyl phthalate and dihexyl phthalate under standardized GC conditions
Supports isomer-specific identification in environmental monitoring
Exact index value is column-phase and condition dependent
Analytical Chemistry Environmental Monitoring GC-MS Analysis

Branched C7 Diester Fragmentation Pattern

The mass spectrometric fragmentation pattern of Bis(1-ethyl-2-methylpropyl) phthalate, governed by its specific branched 1-ethyl-2-methylpropyl ester moieties, provides a unique spectral fingerprint for unambiguous identification relative to linear or differently branched C7 isomers [1]. Studies on the reactions of O2-· with alkyl esters of benzenedicarboxylic acids have characterized the gas-phase ion chemistry relevant to differentiating such structural variants .

MS Fragmentation
Class-level inference
Characteristic fragment ions from branched 1-ethyl-2-methylpropyl ester loss; distinct relative abundances vs n-hexyl 4-methyl-2-pentyl phthalate isomer
Supports structural confirmation and reference standard certification
EI-MS or ESI-MS/MS conditions apply
Mass Spectrometry Structural Elucidation Metabolite Identification

Deuterated Internal Standard

The commercial availability of Bis(1-ethyl-2-methylpropyl) Phthalate-d4 (deuterated analog) enables precise isotope dilution mass spectrometry (IDMS) for the accurate quantification of the unlabeled compound in complex matrices . This approach corrects for matrix effects and instrument variability, providing superior accuracy and precision compared to external calibration or surrogate internal standard methods using structurally dissimilar compounds .

Deuterated ISTD
Data to verify
Bis(1-ethyl-2-methylpropyl) Phthalate-d4 reported to support isotope dilution MS; matched isotopic internal standard may reduce matrix-effect bias relative to structural analog ISTDs
Reported ISTD context for high-accuracy quantification
Independent validation review advised; source-specific data
Quantitative Analysis Isotope Dilution LC-MS/MS GC-MS/MS

Branched C7 Ester Biodegradation

The biodegradation rate of phthalate esters is inversely correlated with the branching and length of the alkyl side chains [1]. Bis(1-ethyl-2-methylpropyl) phthalate, possessing branched C7 chains, exhibits low biodegradability relative to shorter-chain or linear phthalates, leading to greater environmental persistence . This property is a key differentiator for studies investigating the environmental fate and transport of high molecular weight phthalates.

Biodegradation
Class-level inference
Reported low biodegradability relative to shorter-chain or linear phthalates; branched C7 chains associated with longer environmental persistence based on structure-activity relationships
Supports persistence screening context in environmental fate studies
Compound-specific biodegradation data to verify
Environmental Chemistry Biodegradation Persistence Risk Assessment

Bis(1-ethyl-2-methylpropyl) Phthalate: Application Scenarios


Environmental Reference Standard

This compound is optimally deployed as a high-purity analytical standard for the identification and quantification of specific branched C7 phthalate isomers in environmental samples (water, soil, sediment, air) using GC-MS or LC-MS/MS platforms. Its use ensures accurate isomer assignment, which is essential for source tracking and compliance with monitoring programs for phthalate contamination [1].

Isotope Dilution MS Quantification

When procured alongside its deuterated analog (Bis(1-ethyl-2-methylpropyl) Phthalate-d4), the native compound enables the development of highly accurate and precise IDMS methods. This application is critical for laboratories requiring validated, matrix-independent quantitative data for research publications or regulatory submission (e.g., food contact material testing, biomonitoring studies) .

Mechanistic Probe for Phthalate Metabolism

The specific branched C7 ester structure of this compound serves as a defined substrate for investigating the enzymatic hydrolysis (yielding the corresponding monoester) and subsequent oxidative metabolism of high molecular weight phthalates. Its distinct chromatographic and mass spectral properties facilitate the tracking of parent compound depletion and metabolite formation in in vitro or in vivo model systems .

Application
Selection Property
Validation Focus
Environmental isomer-specific monitoring
Isomer-specific retention index and spectral fingerprint
GC-MS retention index and fragmentation verification
Isotope dilution MS quantification
Co-eluting deuterated analog (d4) availability
Matrix-effect correction and method precision review
Phthalate metabolism probe
Defined branched C7 ester substrate for enzymatic hydrolysis studies
Metabolite formation and pathway tracking in model systems
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